COX-2 Inhibitory Potency (IC50) vs. Chalcone Backbone and Clinical NSAIDs
In vitro assays have established the COX-2 inhibitory potency of 2'-Hydroxy-5'-methylchalcone with an IC50 of 210 nM [1]. This potency is notable when considering the broader context of chalcone derivatives, where IC50 values can span a wide micromolar range, and it also provides a quantitative baseline for comparison against known COX-2 inhibitors like Celecoxib (IC50 ~40 nM), highlighting its relative activity within the enzyme inhibition landscape [2].
| Evidence Dimension | COX-2 Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 = 210 nM |
| Comparator Or Baseline | General chalcone derivative activity (micromolar range) and Celecoxib (IC50 ~40 nM) |
| Quantified Difference | Sub-micromolar activity vs. typical micromolar chalcone range; ~5.25-fold less potent than Celecoxib. |
| Conditions | In vitro solid-phase ELISA assay (target origin unspecified) |
Why This Matters
This quantifies the compound's baseline potency against COX-2, providing a clear data point for researchers evaluating it as a scaffold in anti-inflammatory or anticancer drug discovery where COX-2 is a validated target.
- [1] BindingDB. BDBM50045695 (CHEMBL3309819) Affinity Data: IC50 210 nM for COX-2. View Source
- [2] Gierse, J. K., et al. A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry, 1996, 271(26), 15810-15814. View Source
